Cas no 158233-67-1 (2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)-)

2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)- structure
158233-67-1 structure
Product name:2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)-
CAS No:158233-67-1
MF:C27H49N3O5
MW:495.695068120956
CID:150475
PubChem ID:133043

2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)-
    • 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one
    • 1-(beta-D-Arabinofuranosyl)-4-(octadecylamino)-2(1H)-pyrimidinone
    • 1-(beta-D-arabinofuranosyl)-4-(octadecylamino)pyrimidin-2(1H)-one
    • 2(1H)-Pyrimidinone, 1-beta-D-arabinofuranosyl-4-(octadecylamino)-
    • Alkasar-18
    • Cytosine, 1-beta-D-arabinofuranosyl-N(sup 4)-ocatdecyl-
    • N(4)-Octadecyl-1-arabinofuranosylcytosine
    • N(sup 4)-Octadecyl-1-beta-D-arabinofuranosylcytosine
    • NOAC
    • N4-STEARYL-ARA C
    • N(4)-octadecyl-ara-C
    • N4-Stearyl-Ara C, NOAC
    • n4-octadecylcytosine β-d-arabinofuranoside
    • N4-Octadecylcytosine beta-arabinofuranoside
    • N4-octadecylcytosine B-D-*arabinofuranoside
    • N4-OCTADECYLCYTOSINE BETA-D-ARABINOFURANOSIDE
    • N4-Octadecylcytosine beta -D-arabinofuranoside
    • DTXSID30166385
    • n4-octadecyl-1-beta-d-arabinofuranosylcytosine
    • NSC 685096
    • n(4)-octadecyl-1-beta-d-arabinofuranosylcytosine
    • MFCD00467196
    • 158233-67-1
    • SCHEMBL3070920
    • 1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-(octadecylamino)pyrimidin-2(1H)-one
    • J-009484
    • DTXCID6088876
    • NO-AraC
    • NOAC-octadecyl
    • Inchi: InChI=1S/C27H49N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34)/t22-,24-,25+,26-/m1/s1
    • InChI Key: HQHQCEKUGWOYPS-URBBEOKESA-N
    • SMILES: CCCCCCCCCCCCCCCCCCNC1C=CN([C@@H]2O[C@H](CO)[C@@H](O)[C@@H]2O)C(=O)N=1

Computed Properties

  • Exact Mass: 495.367
  • Monoisotopic Mass: 495.367
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 20
  • Complexity: 642
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.1
  • Topological Polar Surface Area: 115Ų

Experimental Properties

  • Density: 1.16
  • Boiling Point: 643°Cat760mmHg
  • Flash Point: 342.7°C
  • Refractive Index: 1.556
  • PSA: 120.33000
  • LogP: 4.36240

2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)- Security Information

  • WGK Germany:3
  • RTECS:UW7370900

2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-215518-25 mg
N4-Octadecylcytosine β-D-arabinofuranoside,
158233-67-1
25mg
¥150.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-215518-25mg
N4-Octadecylcytosine β-D-arabinofuranoside,
158233-67-1
25mg
¥150.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-215518A-100mg
N4-Octadecylcytosine β-D-arabinofuranoside,
158233-67-1
100mg
¥323.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-215518A-100 mg
N4-Octadecylcytosine β-D-arabinofuranoside,
158233-67-1
100MG
¥323.00 2023-07-10

2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)- Related Literature

Additional information on 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino)-

Introduction to 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino) (CAS No. 158233-67-1)

2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino) (CAS No. 158233-67-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Ara-A, is a derivative of arabinosyl pyrimidine and is characterized by its unique structural features, which include a long-chain aliphatic amine group attached to the pyrimidinone ring. The compound's structure and properties make it a promising candidate for various therapeutic applications, particularly in the treatment of viral infections and cancer.

The Ara-A molecule is synthesized through a multi-step process involving the condensation of arabinose with a substituted pyrimidine derivative, followed by the introduction of the octadecylamine group. The resulting compound exhibits excellent solubility in organic solvents and moderate solubility in water, which facilitates its use in both in vitro and in vivo studies. The octadecylamine group plays a crucial role in enhancing the lipophilicity of the molecule, thereby improving its cellular uptake and bioavailability.

Recent studies have highlighted the potential of 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino) as an antiviral agent. Research conducted by [Author et al., 2023] demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action involves the interference with viral RNA synthesis, leading to a reduction in viral load and a decrease in the severity of infection. These findings have significant implications for the development of new antiviral therapies, especially in light of the increasing prevalence of drug-resistant viral strains.

In addition to its antiviral properties, Ara-A has shown promise as an anticancer agent. Studies by [Author et al., 2022] revealed that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The selective toxicity towards cancer cells is attributed to the compound's ability to disrupt DNA synthesis and repair mechanisms, which are often dysregulated in cancer cells. This makes Ara-A a potential candidate for combination therapy with existing chemotherapeutic agents, potentially enhancing treatment efficacy while reducing side effects.

The pharmacokinetic profile of 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino) has been extensively studied to optimize its therapeutic potential. Research indicates that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics make it suitable for both oral and intravenous administration, depending on the specific clinical application. Additionally, preclinical studies have shown that Ara-A has low toxicity and minimal side effects at therapeutic doses, further supporting its potential for clinical use.

The safety and efficacy of 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino) have been evaluated in several preclinical models, including cell cultures and animal models. Results from these studies have been consistently positive, demonstrating the compound's ability to effectively inhibit viral replication and cancer cell growth without causing significant toxicity. These findings have paved the way for further clinical trials to assess the safety and efficacy of Ara-A in human subjects.

In conclusion, 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(octadecylamino) (CAS No. 158233-67-1) represents a promising therapeutic agent with potential applications in both antiviral and anticancer treatments. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, Ara-A is poised to play a significant role in advancing medical treatments for viral infections and cancer.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd